

chemical structure and properties of Myristoyl Pentapeptide-17 Acetate

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Compound of Interest

Compound Name: Myristoyl Pentapeptide-17 Acetate

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Myristoyl Pentapeptide-17 Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myristoyl Pentapeptide-17 is a synthetic, modified peptide that has garnered significant attention for its biological activity, particularly in cosmetic and dermatological applications. It is composed of a five-amino-acid chain (Lys-Leu-Ala-Lys-Lys) attached to myristic acid, a saturated fatty acid.[1][2][3] This lipophilic modification enhances the peptide's bioavailability and skin penetration.[2][3] The primary mechanism of action involves the stimulation of keratin gene expression, which is crucial for the structural integrity of hair, nails, and the epidermis.[1][4][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, efficacy, and relevant experimental protocols for the study of **Myristoyl Pentapeptide-17 Acetate**.

Chemical Structure and Physicochemical Properties

Myristoyl Pentapeptide-17 is the product of the reaction between myristic acid and Pentapeptide-17 (Lys-Leu-Ala-Lys-Lys-NH₂). [1][3] The myristoyl group, a 14-carbon fatty acid, is conjugated to the N-terminal amino acid of the peptide chain, which significantly increases its lipophilicity and facilitates its interaction with cellular membranes.[3] The acetate salt form is commonly used in formulations.

Data Presentation: Physicochemical Properties

Property	Value	Source(s)
IUPAC Name	N-[(2S)-6-amino-1-[(2S)-1-[(2S)-1-[(2S)-6-amino-1-[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]tetradecanamide	[3][6]
Amino Acid Sequence	Lys-Leu-Ala-Lys-Lys (KLAKK)	[1][2][6]
Modifications	N-terminal Myristoylation, C-terminal Amidation	[3]
Molecular Formula	C41H81N9O6	[3][6][7]
Molecular Weight	796.16 g/mol (free base)	[7][8]
	~856.19 g/mol (acetate salt)	[9]
Solubility	DMSO: 65 mg/mL (75.92 mM)	[9]
Storage (Powder)	-20°C for up to 3 years	[7][9]
Appearance	White to off-white powder	N/A

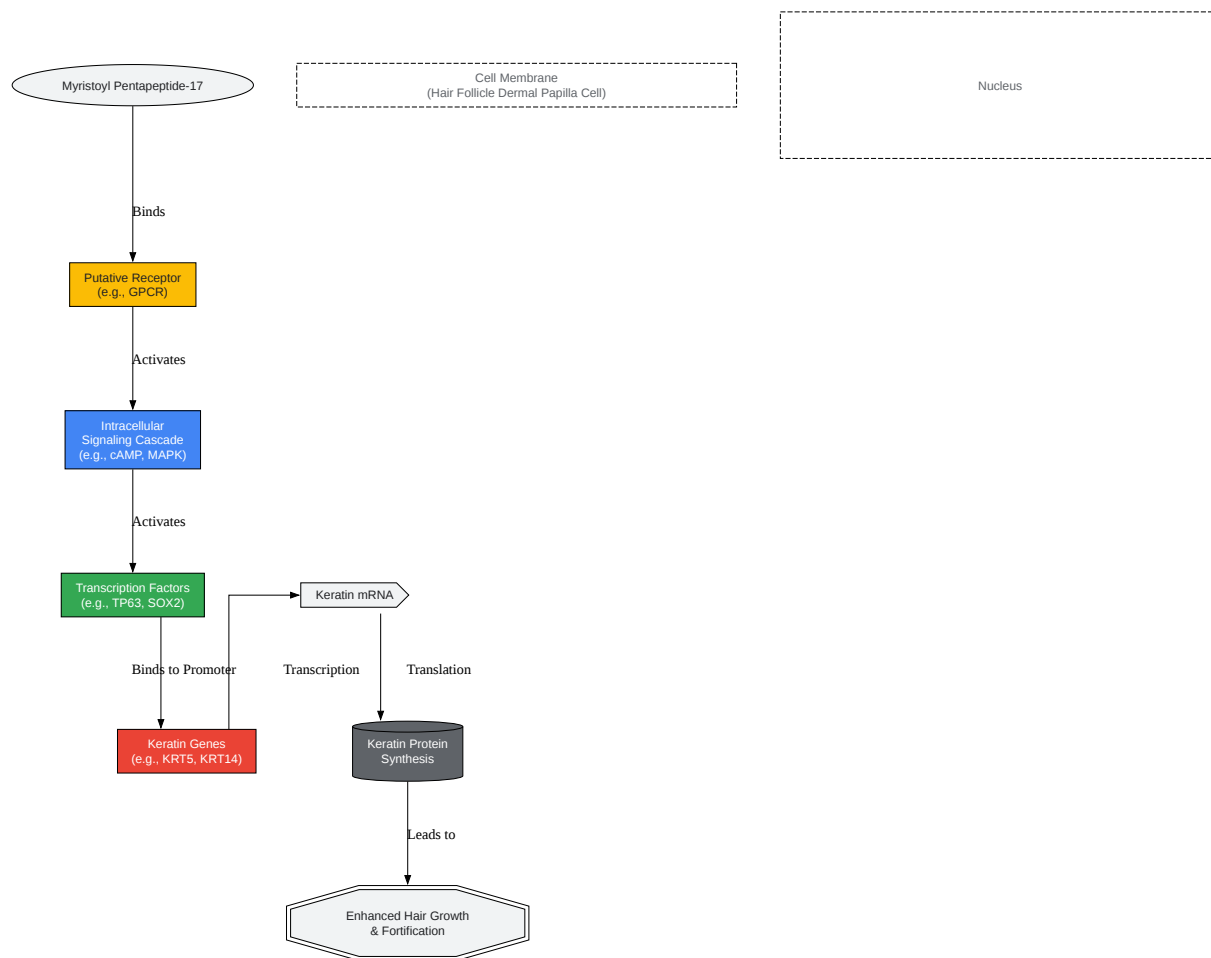
Mechanism of Action

The primary biological function of Myristoyl Pentapeptide-17 is the upregulation of keratin gene expression.[1][4][5][10] Keratins are the key structural proteins that make up hair and the outer layer of the skin. By stimulating the genes responsible for keratin production, the peptide promotes the growth and fortification of hair, particularly eyelashes and eyebrows.[2][4][5][11]

The peptide is believed to directly stimulate hair papilla cells, which are critical in regulating the hair growth cycle, leading to enhanced keratin synthesis.[4] This results in thicker and tougher hair shafts. While the precise intracellular signaling cascade is not fully elucidated in publicly

available literature, a plausible pathway involves the activation of key transcription factors that regulate keratinocyte differentiation and keratin gene expression.

Mandatory Visualization: Proposed Signaling Pathway



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Caption: Proposed signaling pathway for Myristoyl Pentapeptide-17 action in hair follicle cells.

Efficacy and Toxicological Summary

Clinical studies have demonstrated the efficacy of Myristoyl Pentapeptide-17 in promoting hair growth, particularly for eyelashes.

Data Presentation: Summary of Efficacy Studies

Study Parameter	Formulation	Duration	Results	Source(s)
Eyelash Growth	10% Myristoyl Pentapeptide-17 solution	2 Weeks	24% increase in length and density	[4][5]
6 Weeks	71% increase in length and density	[4][5]		
Polygrowth Factor Serum	Serum containing Myristoyl Pentapeptide-17 & Myristoyl Hexapeptide-16	90 Days	Length: +10.52% Volume: +9.3% Thickness: +35% Curl: +50.83%	[10]

Toxicological Profile

Myristoyl Pentapeptide-17 is generally considered safe for topical use, with a low hazard profile.[4][12]

- **Acute Toxicity:** An acute oral toxicity study on a similar peptide, Palmitoyl Pentapeptide-4, showed no toxicity in rats.
- **Irritation:** Safety data sheets indicate it may be a mild irritant to the skin and eyes upon direct contact.[13][14]
- **Mutagenicity:** A 0.5% solution of Palmitoyl Pentapeptide-4 was not mutagenic in an Ames test.

- Regulatory: The Environmental Working Group (EWG) assigns Myristoyl Pentapeptide-17 a low hazard score, indicating minimal concerns for cancer, allergies, or developmental toxicity based on available data.[\[12\]](#)

Experimental Protocols

This section provides detailed methodologies for the synthesis, analysis, and in vitro efficacy testing of Myristoyl Pentapeptide-17.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the Fmoc/tBu-based solid-phase synthesis of Myristoyl Pentapeptide-17.

Materials:

- Fmoc-Lys(Boc)-Wang resin
- Fmoc-protected amino acids (Fmoc-Lys(Boc)-OH, Fmoc-Ala-OH, Fmoc-Leu-OH)
- Myristic acid
- Coupling agents: HBTU, HOBt
- Activator base: DIPEA
- Deprotection solution: 20% piperidine in DMF
- Solvents: DMF, DCM
- Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O
- Diethyl ether

Methodology:

- Resin Swelling: Swell Fmoc-Lys(Boc)-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.

- Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes. Wash thoroughly with DMF and DCM.
- Amino Acid Coupling:
 - Pre-activate the next amino acid (Fmoc-Lys(Boc)-OH) by dissolving it with HBTU, HOBT, and DIPEA in DMF.
 - Add the activated amino acid solution to the resin and agitate for 2 hours.
 - Monitor reaction completion with a Kaiser test. Wash the resin with DMF and DCM.
- Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence (Ala, Leu, Lys).
- Myristoylation: After deprotecting the final Fmoc group from the N-terminal Lysine, couple myristic acid using the same procedure as in step 3.
- Cleavage and Deprotection: Wash the final peptide-resin and dry under vacuum. Treat with the cleavage cocktail for 3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
- Precipitation and Purification: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to collect the pellet, wash with ether, and dry. Purify the crude peptide using reverse-phase HPLC.

Protocol 2: In Vitro Efficacy - Keratin Expression Assay

This protocol uses Western Blotting to quantify changes in keratin expression in human hair follicle dermal papilla cells (HHFDPc) after treatment.

Materials:

- HHFDPc and appropriate culture medium (e.g., DMEM with 10% FBS)
- **Myristoyl Pentapeptide-17 Acetate** stock solution (in DMSO)
- RIPA lysis buffer with protease inhibitors

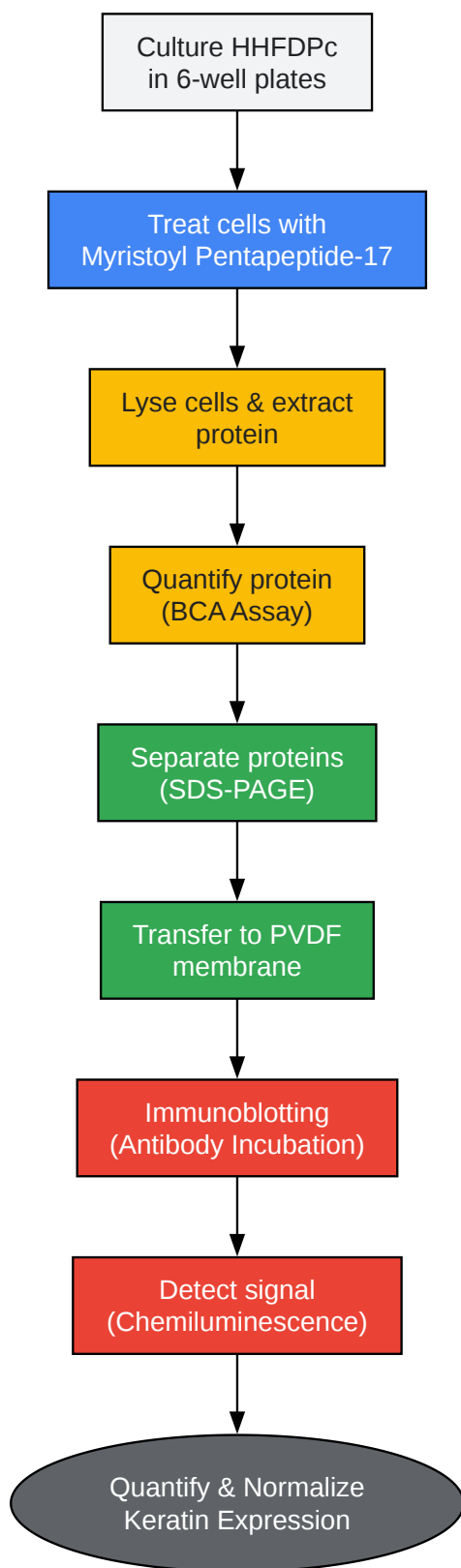
- BCA Protein Assay Kit
- SDS-PAGE gels, running buffer, and transfer buffer
- PVDF membrane
- Blocking buffer (5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-Keratin 5, anti-GAPDH)
- HRP-conjugated secondary antibody
- ECL chemiluminescence substrate

Methodology:

- Cell Culture and Treatment:
 - Culture HHFDPC in 6-well plates until 70-80% confluent.
 - Starve cells in serum-free media for 12-24 hours.
 - Treat cells with varying concentrations of **Myristoyl Pentapeptide-17 Acetate** (e.g., 0, 1, 5, 10 μ M) for 24-48 hours. Include a vehicle control (DMSO).
- Protein Extraction:
 - Wash cells with ice-cold PBS.
 - Lyse cells with RIPA buffer on ice for 30 minutes.
 - Centrifuge at 14,000g for 15 minutes at 4°C. Collect the supernatant.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- Western Blot:
 - Normalize protein samples to 20-30 μ g per lane and separate by SDS-PAGE.

- Transfer proteins to a PVDF membrane.[15]
- Block the membrane for 1 hour at room temperature in blocking buffer.
- Incubate with primary antibody (e.g., anti-Keratin 5, 1:1000 dilution) overnight at 4°C.
- Wash membrane 3x with TBST.
- Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
- Wash membrane 3x with TBST.
- Detection and Analysis:
 - Apply ECL substrate and visualize bands using a chemiluminescence imaging system.
 - Perform densitometric analysis to quantify band intensity. Normalize keratin expression to a housekeeping protein like GAPDH.

Mandatory Visualization: In Vitro Efficacy Workflow



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Caption: Workflow for quantifying keratin expression via Western Blot.

Protocol 3: Purity Analysis by RP-HPLC

This protocol details the use of Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to assess the purity of synthesized Myristoyl Pentapeptide-17.

Materials:

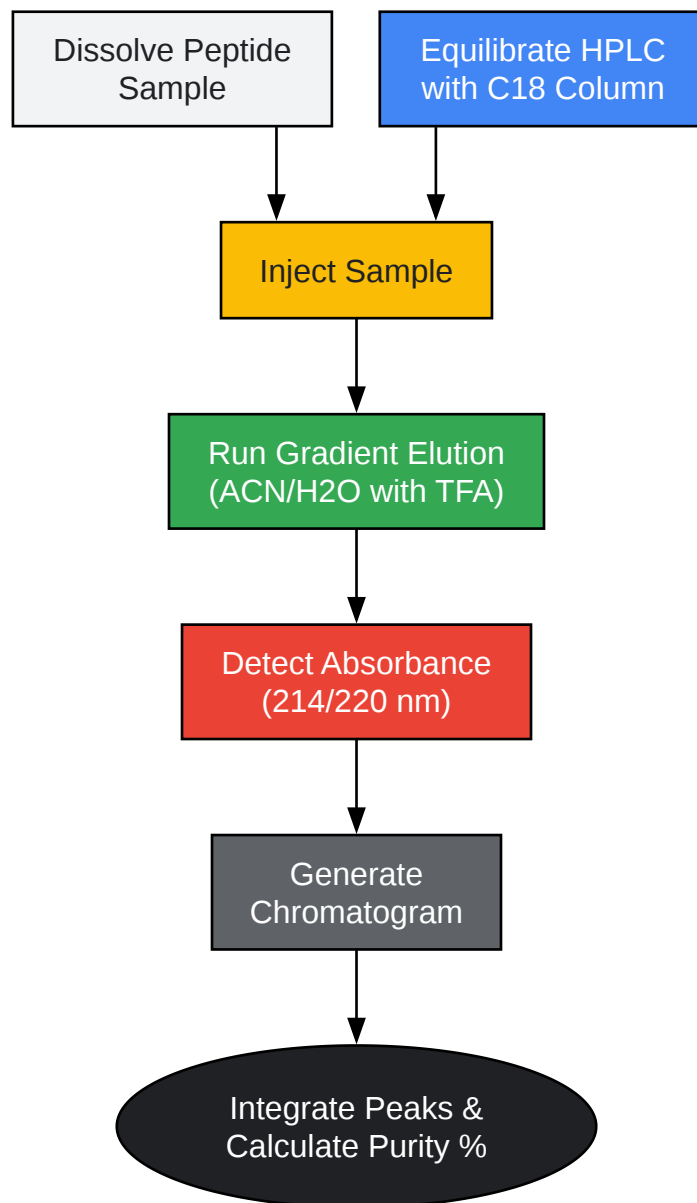
- HPLC system with UV detector
- C18 analytical column (e.g., 4.6 x 250 mm, 5 μ m)
- Mobile Phase A: 0.1% TFA in Water
- Mobile Phase B: 0.1% TFA in Acetonitrile
- Purified peptide sample dissolved in Mobile Phase A

Methodology:

- System Preparation: Equilibrate the HPLC system and C18 column with a starting mixture of Mobile Phase A and B (e.g., 95% A, 5% B).
- Sample Injection: Inject 10-20 μ L of the dissolved peptide sample.
- Elution Gradient: Run a linear gradient to elute the peptide. A typical gradient might be:
 - 5% to 65% B over 30 minutes.
 - 65% to 95% B over 5 minutes.
 - Hold at 95% B for 5 minutes.
 - Return to 5% B over 2 minutes and re-equilibrate.
- Detection: Monitor the column effluent at 214 nm or 220 nm, the characteristic absorbance wavelengths for peptide bonds.
- Data Analysis: Integrate the peak areas from the resulting chromatogram. Calculate the purity by dividing the area of the main peptide peak by the total area of all peaks, expressed

as a percentage.

Mandatory Visualization: HPLC Analysis Workflow



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Caption: Logical workflow for RP-HPLC purity assessment of a synthetic peptide.

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